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Compound of Interest

Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406 Get Quote

Technical Support Center: Carnitine
Acetyltransferase (CrAT) Measurement
This technical support center provides troubleshooting guidance and answers to frequently

asked questions to help researchers, scientists, and drug development professionals improve

the reproducibility of carnitine acetyltransferase (CrAT) measurements.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common spectrophotometric assay for CrAT activity?

A1: The most common spectrophotometric assay for CrAT activity is based on the forward

reaction where CrAT catalyzes the transfer of an acetyl group from acetyl-CoA to L-carnitine,

producing acetyl-L-carnitine and Coenzyme A (CoA-SH). The free thiol group (-SH) of the

released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's

reagent, to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can

be measured spectrophotometrically at 412 nm.[1][2] The rate of TNB formation is directly

proportional to the CrAT activity.

Q2: What are the typical kinetic parameters for human CrAT?

A2: The Michaelis-Menten constants (Km) for the substrates of human carnitine
acetyltransferase have been reported to be approximately 37 µM for acetyl-CoA and 83 µM
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for L-carnitine.[2] These values are important for optimizing substrate concentrations in the

assay to ensure accurate measurement of enzyme activity.

Q3: How should I store my purified CrAT enzyme to maintain its activity?

A3: Purified recombinant human CrAT is very stable in an aqueous solution. For long-term

storage, it is recommended to keep the enzyme at -20°C, where it can retain full activity for at

least two months.[2][3] Avoid repeated freeze-thaw cycles, which can lead to protein

degradation and loss of activity.

Q4: Can I measure CrAT in different sample types?

A4: Yes, CrAT measurements can be performed on various biological samples, including tissue

homogenates, cell lysates, and isolated mitochondria.[1] The sample preparation method,

including the choice of lysis buffer and the use of techniques like freeze-fracturing and

sonication, is crucial for obtaining accurate results.[1]

Troubleshooting Guide
Problem 1: Low or no detectable CrAT activity.
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Possible Cause Troubleshooting Step

Inactive Enzyme

Ensure the enzyme has been stored correctly at

-20°C and that repeated freeze-thaw cycles

have been avoided.[2][3] If possible, test the

activity of a new enzyme aliquot or a positive

control.

Incorrect Assay Buffer pH

The optimal pH for the CrAT reaction is around

8.0.[4] Prepare the Tris buffer fresh and verify its

pH at the assay temperature (e.g., 25°C).

Sub-optimal Substrate Concentrations

Ensure that the concentrations of acetyl-CoA

and L-carnitine are appropriate for the enzyme's

Km values. Using concentrations far below the

Km can result in low reaction rates.

Degraded Substrates

Acetyl-CoA can be unstable. Prepare substrate

solutions fresh and store them on ice during the

experiment.

Presence of Inhibitors in the Sample

Samples may contain endogenous inhibitors.

See the section on "High background or

interfering signals" for more details.

Problem 2: High background signal or non-linear reaction rate.
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Possible Cause Troubleshooting Step

Non-enzymatic hydrolysis of Acetyl-CoA

Acetyl-CoA can spontaneously hydrolyze,

releasing CoA which then reacts with DTNB. To

account for this, always include a blank reaction

that contains all components except the enzyme

or the substrate L-carnitine.[1] Subtract the rate

of the blank reaction from the rate of the sample

reaction.

Presence of other thiol-containing molecules

The sample itself may contain free thiols that

react with DTNB. A sample blank containing the

sample and DTNB but no acetyl-CoA can help

to quantify this background.

Substrate Inhibition

High concentrations of long-chain acyl-CoAs,

such as palmitoyl-CoA, can act as mixed-model

inhibitors of CrAT.[1][5] If your sample is rich in

lipids, this could be a source of inhibition.

Consider sample purification steps to remove

lipids.

Pre-incubation of CrAT with Acetyl-CoA

Pre-incubating CrAT with acetyl-CoA before the

addition of L-carnitine can lead to a significant

decrease in the initial reaction rate.[6] It is

recommended to initiate the reaction by adding

L-carnitine or the enzyme solution last.

Problem 3: Poor reproducibility between replicates or experiments.
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Possible Cause Troubleshooting Step

Inconsistent Pipetting

Use calibrated pipettes and ensure accurate

and consistent dispensing of all reagents,

especially the enzyme solution.

Temperature Fluctuations

CrAT activity is temperature-dependent. Ensure

that all reactions are carried out at a constant

and controlled temperature. Use a

thermostatted spectrophotometer.

Variability in Sample Preparation

Standardize the sample preparation protocol to

ensure consistency between samples. This

includes using the same lysis buffer, sonication

settings, and centrifugation steps.

Different Operators or Lab Conditions

For optimal reproducibility, it is suggested that

the assay be performed by the same operator

under consistent laboratory conditions, including

room temperature and humidity.[7][8]

Experimental Protocols
Spectrophotometric Assay for CrAT Activity
This protocol is based on the DTNB method.

Reagents:

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8[1]

DTNB Solution: 0.1 mM DTNB in Assay Buffer[1]

Acetyl-CoA Solution: 0.45 mM Acetyl-CoA in Assay Buffer[1]

L-carnitine Solution: 5 mM L-carnitine in Assay Buffer[1]

Sample: Purified enzyme, cell lysate, or mitochondrial preparation in a suitable buffer.

Procedure:
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Prepare a reaction mixture containing the Assay Buffer, DTNB solution, and Acetyl-CoA

solution in a cuvette.

Add the sample (e.g., cell lysate or isolated mitochondria) to the reaction mixture.

Incubate the mixture for 2 minutes to establish a baseline rate.[1]

Initiate the reaction by adding the L-carnitine solution.

Immediately monitor the increase in absorbance at 412 nm for 10 minutes, taking readings

every 20 seconds.[1]

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Subtract the baseline rate from the reaction rate to determine the CrAT activity.

Quantitative Data Summary
Parameter Value Reference

Assay Wavelength 412 nm [1]

Assay Buffer
50 mM Tris, 1 mM EDTA, pH

7.8
[1]

Acetyl-CoA Concentration 0.45 mM [1]

L-carnitine Concentration 5 mM [1]

DTNB Concentration 0.1 mM [1]

Km for Acetyl-CoA (human) 37 ± 3.3 µM [2]

Km for L-carnitine (human) 83 ± 5.5 µM [2]

IC50 of Palmitoyl-CoA (pigeon

CrAT)
30.6 µM [1]

IC50 of Palmitoyl-CoA

(recombinant rat CrAT)
178 µM [1]

IC50 of Palmitoyl-CoA (mouse

mitochondria)
65 µM [1]
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Caption: Role of CrAT in mitochondrial metabolism.
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Caption: Spectrophotometric CrAT assay workflow.
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Caption: Troubleshooting decision tree for CrAT assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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